3-oxo-3-phenylpropane-1-sulfonyl fluoride
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Overview
Description
3-oxo-3-phenylpropane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant interest in various fields of science due to its unique chemical properties. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-phenylpropane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. This process can be achieved through various methods, including:
Fluoride-Chloride Exchange: This classical method involves the exchange of chloride with fluoride in the presence of a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2).
Direct Fluorosulfonylation: Using fluorosulfonylating reagents like sulfuryl fluoride gas (SO2F2) or solid reagents such as FDIT and AISF, direct fluorosulfonylation can be performed to form the C-SO2F bond.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs scalable and efficient methods such as:
One-Pot Synthesis: This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents.
Photochemical and Electrochemical Strategies: These environmentally friendly methods utilize light or electricity to drive the synthesis of sulfonyl fluorides, offering high functional group compatibility and avoiding toxic reagents.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-phenylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfones, and sulfonate esters.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H2O2) may be used.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfones, and sulfonate esters, which are valuable intermediates in organic synthesis and drug development .
Scientific Research Applications
3-oxo-3-phenylpropane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-oxo-3-phenylpropane-1-sulfonyl fluoride involves the formation of a covalent bond with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent adducts. This reactivity is harnessed in the development of covalent inhibitors and probes for biological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-oxo-3-phenylpropane-1-sulfonyl fluoride include:
Sulfonyl Chlorides: These compounds also undergo nucleophilic substitution reactions but are less stable compared to sulfonyl fluorides.
Sulfonamides: Formed from the reaction of sulfonyl fluorides with amines, these compounds are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its stability and reactivity balance. Unlike sulfonyl chlorides, it is more stable and less prone to hydrolysis, making it a valuable reagent in organic synthesis and chemical biology .
Properties
CAS No. |
2300153-44-8 |
---|---|
Molecular Formula |
C9H9FO3S |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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